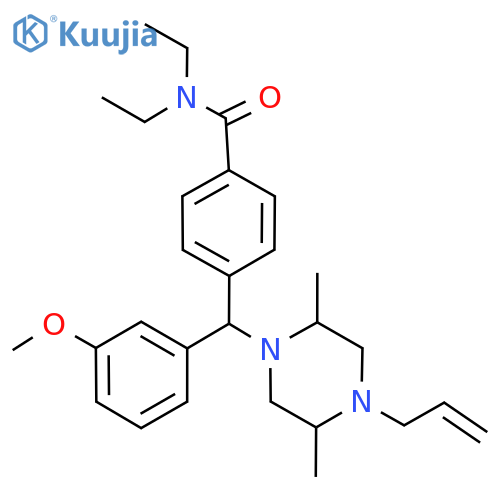Cas no 1217643-87-2 ((Rac)-SNC80)
(Rac)-SNC80は非選択的デルタオピオイド受容体アゴニストであり、主に中枢神経系の研究に用いられる化合物です。化学的には(±)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamideとして知られ、δ1およびδ2受容体サブタイプに対して高い親和性を示します。そのラセミ体構造により、立体化学的な影響を比較検討する際に有用です。神経保護作用や鎮痛メカニズムの解明を目的とした基礎研究において重要なツール化合物として活用されています。特にGタンパク質共役型受容体のシグナル伝達経路解析に適しており、in vitroおよびin vivo試験での再現性が確認されています。

(Rac)-SNC80 structure
商品名:(Rac)-SNC80
(Rac)-SNC80 化学的及び物理的性質
名前と識別子
-
- (Rac)-SNC80
- 4-[[2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide
- BDBM86513
- NIH 10815
- DA-48818
- 1217643-87-2
- HMS3373B02
- CHEBI:231727
- BCP27656
- L000568
- CS-0634176
- 4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
- HY-101202A
- SNC80
- SNC-80?
- SNC-80; SNC80
- CAS_123924
- NSC_123924
- SCHEMBL3366042
-
- インチ: 1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3
- InChIKey: KQWVAUSXZDRQPZ-UHFFFAOYSA-N
- ほほえんだ: C1(C)N(CC(C)N(C(C2C=CC(C(N(CC)CC)=O)=CC=2)C2C=CC=C(C=2)OC)C1)CC=C
計算された属性
- せいみつぶんしりょう: 449.30422750g/mol
- どういたいしつりょう: 449.30422750g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 614
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 36Ų
(Rac)-SNC80 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-101202A-10mg |
(Rac)-SNC80 |
1217643-87-2 | 10mg |
¥800 | 2024-04-20 | ||
| MedChemExpress | HY-101202A-25mg |
(Rac)-SNC80 |
1217643-87-2 | 25mg |
¥1600 | 2024-04-20 | ||
| MedChemExpress | HY-101202A-5mg |
(Rac)-SNC80 |
1217643-87-2 | 5mg |
¥500 | 2024-04-20 | ||
| MedChemExpress | HY-101202A-100mg |
(Rac)-SNC80 |
1217643-87-2 | 100mg |
¥4200 | 2024-04-20 | ||
| MedChemExpress | HY-101202A-50mg |
(Rac)-SNC80 |
1217643-87-2 | 50mg |
¥2600 | 2024-04-20 |
(Rac)-SNC80 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
1217643-87-2 ((Rac)-SNC80) 関連製品
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1217643-87-2)(Rac)-SNC80

清らかである:99%/99%/99%
はかる:25mg/50mg/100mg
価格 ($):201.0/326.0/527.0